4-BUTYL-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE
Overview
Description
4-BUTYL-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYL-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and reagents like organoboron compounds for coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-BUTYL-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can be oxidized to form carboxyl groups.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields carboxylic acids, while reduction of the sulfonamide group yields amines.
Scientific Research Applications
4-BUTYL-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent due to its sulfonamide moiety.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-BUTYL-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The butyl and pyrazole groups may also contribute to the compound’s binding affinity and specificity for its target enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N-butyl-: Similar structure but lacks the pyrazole ring.
4-sec-Butyl-2-(α-methylbenzyl)phenol: Contains a similar butyl and benzyl group but differs in the functional groups attached to the benzene ring.
1-butyl-4-ethyl-2-methylbenzene: Similar alkyl groups but lacks the sulfonamide and pyrazole moieties.
Uniqueness
The uniqueness of 4-BUTYL-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer specific chemical properties and potential biological activities. The presence of the pyrazole ring and the sulfonamide group makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-butyl-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-3-4-8-18-10-12-21(13-11-18)27(25,26)23-20-14-22-24(16-20)15-19-9-6-5-7-17(19)2/h5-7,9-14,16,23H,3-4,8,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBWCCBALHACAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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